

Introduction: The Synthetic Versatility of Valerophenone Tosylhydrazone

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Compound of Interest

Compound Name:	Valerophenone tosylhydrazone
CAS No.:	69015-74-3
Cat. No.:	B1608271

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Valerophenone tosylhydrazone is a crucial intermediate in organic synthesis, primarily serving as a precursor to vinyl carbenes and vinyl anions. These reactive species are instrumental in the formation of new carbon-carbon bonds, enabling the construction of complex molecular architectures. The significance of tosylhydrazones lies in their application in fundamental reactions such as the Shapiro and Bamford-Stevens reactions, which provide reliable methods for the synthesis of alkenes and other valuable organic scaffolds. This guide offers a comprehensive overview of the synthesis of **valerophenone tosylhydrazone**, detailing the underlying mechanistic principles, a step-by-step experimental protocol, and essential characterization data.




Core Principles: The Chemistry of Tosylhydrazone Formation

The synthesis of **valerophenone tosylhydrazone** proceeds via the condensation reaction between valerophenone (also known as 1-phenylpentan-1-one) and p-toluenesulfonylhydrazide (tosylhydrazine). This reaction is a classic example of imine formation, where the nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the ketone, followed by dehydration to yield the corresponding tosylhydrazone.

The reaction is typically catalyzed by an acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack. The equilibrium of the reaction is driven forward by the removal of water, often through azeotropic distillation or the use of a dehydrating agent.

Reagents and Materials

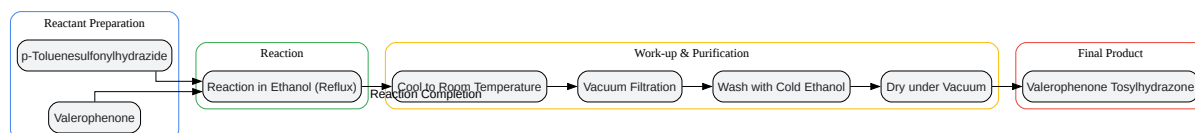
A thorough understanding and assessment of the properties of all reagents are paramount for the successful and safe execution of the synthesis.

Compound	Structure	Molecular Formula	Molar Mass (g/mol)	Melting Point (°C)	Boiling Point (°C)	Key Hazards
Valerophenone		C ₁₁ H ₁₄ O	162.23	-9	244-245	Irritant[1]
p-Toluenesulfonylhydrazide		C ₇ H ₁₀ N ₂ O ₂ S	186.23	104-107	Decomposes	Skin/eye irritant
Valerophenone Tosylhydrazone		C ₁₈ H ₂₂ N ₂ O ₂ S	330.45	132-136[2]	Not Available	To be handled with care as a new chemical entity

Experimental Protocol: Synthesis of Valerophenone Tosylhydrazone

This protocol is a generalized procedure based on established methods for tosylhydrazone formation. Researchers should optimize conditions as necessary for their specific laboratory setup and scale.

Workflow Diagram



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Caption: A generalized workflow for the synthesis of **valerophenone tosylhydrazone**.

Step-by-Step Procedure

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve valerophenone (1.0 eq) in absolute ethanol.
- **Addition of Reagent:** To this solution, add p-toluenesulfonylhydrazide (1.0-1.1 eq). A slight excess of the hydrazide can be used to ensure complete conversion of the ketone.
- **Reaction Conditions:** The mixture is heated to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting valerophenone spot is no longer visible.
- **Isolation of Product:** Upon completion, the reaction mixture is cooled to room temperature, and then further cooled in an ice bath to facilitate the precipitation of the product.
- **Purification:** The resulting solid is collected by vacuum filtration. The filter cake is washed with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.
- **Drying:** The purified **valerophenone tosylhydrazone** is dried under vacuum to yield the final product as a white to off-white solid.

Mechanism of Tosylhydrazone Formation

The formation of **valerophenone tosylhydrazone** is a well-established reaction that proceeds in two main stages:

Caption: The condensation reaction mechanism for the formation of **valerophenone tosylhydrazone**.

- **Nucleophilic Attack:** The terminal nitrogen atom of p-toluenesulfonylhydrazide, acting as a nucleophile, attacks the electrophilic carbonyl carbon of valerophenone. This results in the formation of a tetrahedral intermediate known as a hemiaminal.
- **Dehydration:** The hemiaminal intermediate is unstable and readily undergoes dehydration (elimination of a water molecule) to form the stable C=N double bond of the tosylhydrazone.

Characterization of Valerophenone Tosylhydrazone

While a complete set of experimental spectra for **valerophenone tosylhydrazone** is not readily available in the cited literature, the following represents the expected characteristic signals based on the known properties of tosylhydrazones and the structure of the molecule.

- **Appearance:** White to off-white crystalline solid.
- **Melting Point:** 132-136 °C[2]. The range may be attributed to the presence of a mixture of E and Z isomers.
- **Infrared (IR) Spectroscopy:**
 - **N-H Stretch:** A peak is expected in the region of 3200-3400 cm^{-1} , corresponding to the N-H stretching vibration.
 - **C=N Stretch:** A characteristic absorption for the imine C=N bond should appear around 1600-1650 cm^{-1} .
 - **S=O Stretch:** Strong absorptions corresponding to the symmetric and asymmetric stretching of the sulfonyl group are expected around 1160 cm^{-1} and 1350 cm^{-1} , respectively.
 - **Aromatic C-H and C=C Stretches:** Peaks associated with the aromatic rings will also be present.

- ^1H Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - N-H Proton: A singlet, typically downfield (δ 8-11 ppm), corresponding to the N-H proton.
 - Aromatic Protons: A series of multiplets in the aromatic region (δ 7-8 ppm) for the protons on the phenyl and tosyl groups.
 - Alkyl Protons: Signals for the butyl chain of the valerophenone moiety will be observed in the upfield region (δ 0.8-3.0 ppm). The methylene group adjacent to the imine carbon will be the most downfield of these.
 - Tosyl Methyl Protons: A characteristic singlet around δ 2.4 ppm for the methyl group on the tosyl moiety.
- ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Imine Carbon (C=N): A signal in the range of δ 150-165 ppm.
 - Aromatic Carbons: Multiple signals in the aromatic region (δ 125-145 ppm).
 - Alkyl Carbons: Signals for the butyl chain carbons in the upfield region (δ 13-40 ppm).
 - Tosyl Methyl Carbon: A signal around δ 21 ppm.

Safety and Handling

- Valerophenone: Irritating to the skin, eyes, and respiratory system. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.^[1]
- p-Toluenesulfonylhydrazide: May cause skin and eye irritation. Avoid inhalation of dust.
- General Precautions: As with all chemical syntheses, a thorough risk assessment should be conducted before commencing any experimental work.

Conclusion

The synthesis of **valerophenone tosylhydrazone** is a straightforward and efficient process that provides access to a versatile synthetic intermediate. The protocol outlined in this guide, based on established chemical principles, offers a reliable method for its preparation. Proper characterization, guided by the expected spectroscopic data, is essential to confirm the identity and purity of the final product, ensuring its suitability for subsequent applications in organic synthesis.

References

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Sources

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